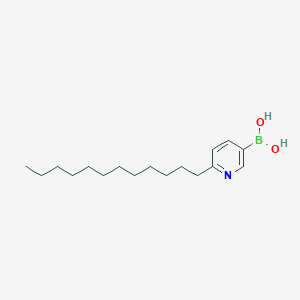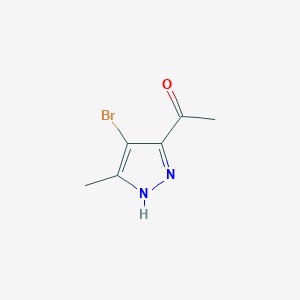![molecular formula C10H12BrN3O B12977516 1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12977516.png)
1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a dihydroimidazo[1,5-a]pyrazinone core
Preparation Methods
The synthesis of 1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one involves several steps, typically starting with the preparation of the dihydroimidazo[1,5-a]pyrazinone core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the bromine atom is usually carried out via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Cyclization and Ring-Opening Reactions: The cyclopropyl group can participate in ring-opening reactions, while the dihydroimidazo[1,5-a]pyrazinone core can undergo further cyclization to form more complex structures.
Scientific Research Applications
1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets. The bromine atom and the dihydroimidazo[1,5-a]pyrazinone core play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Bromo-3-cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one stands out due to its unique combination of a bromine atom and a cyclopropyl group. Similar compounds include:
1-Bromo-3-cyclopropyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one: Lacks the methyl group, which may affect its reactivity and binding properties.
3-Cyclopropyl-7-methyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one:
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyl-7-methyl-5,8-dihydroimidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C10H12BrN3O/c1-13-4-7-9(11)12-10(6-2-3-6)14(7)5-8(13)15/h6H,2-5H2,1H3 |
InChI Key |
XQMMBSYEMMSQKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N=C(N2CC1=O)C3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)





![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)







